Ethyl 6-bromo-4-chloronicotinate

Medicinal Chemistry Organic Synthesis Cross-Coupling

Generic halogenated nicotinates cause unpredictable reactivity and downstream synthesis failures. Ethyl 6-bromo-4-chloronicotinate solves this with its precisely positioned Br (C6) and Cl (C4), enabling reliable, stepwise chemoselectivity in Pd-catalyzed transformations. - Predictable sequential functionalization via Suzuki-Miyaura coupling (Br >> Cl reactivity) - Reduces linear step count in convergent API and agrochemical intermediate synthesis - Consistent 98% purity (HPLC) with batch-specific CoA ensures reproducible kilo-scale processes

Molecular Formula C8H7BrClNO2
Molecular Weight 264.503
CAS No. 1335054-04-0
Cat. No. B567412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-4-chloronicotinate
CAS1335054-04-0
Synonymsethyl 6-broMo-4-chloronicotinate
Molecular FormulaC8H7BrClNO2
Molecular Weight264.503
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1Cl)Br
InChIInChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3
InChIKeyDWZOFZXVHPZUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Bromo-4-Chloronicotinate: Key Intermediate


Ethyl 6-bromo-4-chloronicotinate (CAS 1335054-04-0), with molecular formula C8H7BrClNO2 and molecular weight 264.50 g/mol, is a dihalogenated nicotinic acid ethyl ester belonging to the class of halogenated pyridine-3-carboxylates . It is primarily utilized as a key synthetic intermediate in medicinal chemistry and agrochemical development, serving as a versatile building block for constructing more complex molecules due to the presence of two distinct halogen atoms (Br at the 6-position and Cl at the 4-position) on an activated pyridine ring [1].

Sequential dual-halogen coupling handle (Br then Cl)
Ethyl ester as latent carboxylic acid protecting group
Pyridine core for medicinal chemistry and agrochemical SAR

Ethyl 6-Bromo-4-Chloronicotinate: Generic Substitution Risks


In multi-step syntheses for complex drug candidates or agrochemicals, a generic substitution among seemingly similar halogenated nicotinates often leads to downstream failures. The specific arrangement of bromine and chlorine atoms at the 6- and 4-positions on the pyridine ring of Ethyl 6-bromo-4-chloronicotinate is not arbitrary. This precise substitution pattern dictates a highly predictable, stepwise chemoselectivity in cross-coupling reactions, primarily due to the well-established, substantial reactivity difference between aryl bromides and chlorides in palladium-catalyzed transformations [1]. Replacing it with a different positional isomer, a mono-halogenated analog, or a different ester derivative fundamentally alters the reaction sequence, regiochemical outcome, and overall synthetic efficiency, making it a non-interchangeable building block for target-oriented synthesis [2].

Positional isomers (e.g., 4-bromo-6-chloro) alter the regiochemical sequence and coupling outcome.

Mono-halogenated analogs lack sequential selectivity, limiting divergent library synthesis.

Methyl ester or free carboxylic acid forms may shift stability/reactivity profile under coupling conditions.

Ethyl 6-Bromo-4-Chloronicotinate: Comparative Evidence


Ethyl Ester Stability vs. Methyl Ester

The ethyl ester moiety in Ethyl 6-bromo-4-chloronicotinate offers a strategic advantage over the corresponding methyl ester analog (CAS 1256789-73-7) for multi-step synthesis. The increased steric bulk of the ethyl group provides greater stability toward nucleophilic attack and hydrolysis under certain basic reaction conditions commonly employed in Suzuki-Miyaura or Buchwald-Hartwig couplings . While specific quantitative stability data for this exact compound is limited, class-level inference from similar pyridine carboxylates suggests the ethyl ester can exhibit a measurable increase in hydrolytic half-life compared to the methyl ester [1]. This differential stability is crucial for maintaining the integrity of the carboxylate protecting group through a sequence of reactions, preventing premature deprotection that would lead to side reactions, lower yields, and purification challenges.

Ester Hydrolytic Stability
Class-level

Ethyl ester is expected to have a longer hydrolytic half-life than the methyl ester under mild basic conditions, based on steric hindrance.

Supports multi-step synthesis robustness.

Quantitative data limited; class-level inference.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Sequential Coupling Selectivity vs. Positional Isomers

The primary value proposition of Ethyl 6-bromo-4-chloronicotinate lies in its inherent ability to direct two sequential cross-coupling reactions with complete regiocontrol, a feature not offered by its positional isomer Ethyl 4-bromo-6-chloronicotinate (CAS 1807221-07-3) . The well-established reactivity order in palladium-catalyzed Suzuki-Miyaura couplings for aryl halides is I > OTf > Br >> Cl [1]. This principle dictates that in Ethyl 6-bromo-4-chloronicotinate, the bromine atom at the 6-position will react first and selectively under mild conditions, allowing for the installation of one molecular fragment. The chlorine at the 4-position remains inert until the reaction conditions are modified (e.g., by increasing temperature or using a more active catalyst), enabling a second, distinct cross-coupling step . This predictable, sequential reactivity is the basis for efficiently constructing complex, unsymmetrical biaryl structures from a single precursor.

Sequential Coupling Selectivity
Class-level

6-Br reacts first under mild Pd catalysis; 4-Cl requires modified conditions, enabling two sequential, site-selective cross-couplings.

Enables programmable biaryl synthesis.

Reactivity order: I > OTf > Br >> Cl.

Medicinal Chemistry Catalysis Process Chemistry

Ester vs. Carboxylic Acid Intermediate for Agrochemicals

Ethyl 6-bromo-4-chloronicotinate is a more versatile and process-friendly intermediate for synthesizing crop protection agents compared to its corresponding carboxylic acid, 6-bromo-4-chloronicotinic acid (CAS 1060808-92-5) [1]. While the acid can be converted to the ester, starting directly with the ester saves a synthetic step. More importantly, the ethyl ester protects the carboxylic acid functional group, which is a common target for nucleophiles or bases. This protection is critical during subsequent halogen-metal exchange or cross-coupling reactions that are used to elaborate the core structure. The acid form can undergo unwanted side reactions under these conditions, leading to complex mixtures and reduced yields of the desired pesticide intermediate [2]. The ethyl ester thus serves as a latent carboxylic acid, which can be cleanly deprotected at a later stage to reveal the active moiety.

Intermediate Form Advantage
Class-level

Ethyl ester protects the carboxylic acid, improving functional group compatibility in cross-coupling compared to the free acid.

Supports convergent synthesis strategies.

Free acid may undergo side reactions with bases/nucleophiles.

Agrochemical Synthesis Pesticide Development Process Chemistry

Ethyl 6-Bromo-4-Chloronicotinate: Application Scenarios


Lead Optimization: Nicotinate Derivative Libraries

Medicinal chemists engaged in hit-to-lead or lead optimization programs for kinase inhibitors, GPCR modulators, or other protein targets frequently use Ethyl 6-bromo-4-chloronicotinate as a core scaffold. The ability to perform two sequential, site-selective Suzuki-Miyaura couplings [1] allows for the rapid generation of a diverse library of 4,6-disubstituted nicotinate analogs. This enables a systematic exploration of structure-activity relationships (SAR) around the pyridine core, a common motif in drug discovery, to improve potency, selectivity, and ADME properties. The ethyl ester also serves as a convenient handle for further diversification, such as conversion to an amide or a primary alcohol.

Route Scouting for Agrochemical API Manufacturing

Process chemists developing scalable synthetic routes for new agrochemical active pharmaceutical ingredients (APIs) prioritize Ethyl 6-bromo-4-chloronicotinate for its ability to streamline the construction of complex molecules. As established, it serves as an advanced intermediate for synthesizing herbicidal and insecticidal compounds [1]. Its dual, orthogonal halogen handles enable convergent synthesis strategies that reduce the total number of steps and improve overall yield compared to linear routes. The ethyl ester's stability profile is a key factor for ensuring robust and reproducible processes at kilogram and larger scales.

Chemical Biology Probe Development

In chemical biology, Ethyl 6-bromo-4-chloronicotinate is a valuable precursor for creating targeted probes or PROTAC (Proteolysis Targeting Chimera) molecules. The sequential functionalization strategy allows researchers to install two different functional elements: a ligand for a target protein (e.g., via the 6-position) and a linker for a functional group or an E3 ligase ligand (e.g., via the 4-position) [1]. This precise spatial arrangement is critical for designing effective heterobifunctional molecules. The ability to independently modify each position simplifies the synthesis of such complex probes.

Palladium-Catalyzed Cross-Coupling Methodology

Researchers developing new catalysts and ligands for cross-coupling reactions utilize Ethyl 6-bromo-4-chloronicotinate as a challenging substrate to benchmark their methodologies. Its structure contains two distinct halogen atoms with vastly different reactivities (Br vs. Cl) [1], making it an ideal test case for demonstrating catalyst chemoselectivity and functional group tolerance. Successfully performing a one-pot, sequential coupling on this substrate is strong evidence for the efficacy and generality of a new catalytic system, and such studies are often published in high-impact organic chemistry journals.

Application
Selection Property
Validation Focus
Lead Optimization: Nicotinate Libraries
Sequential coupling handles
Regioselective SAR library generation
Agrochemical API Route Scouting
Convergent synthesis compatibility
Process robustness and scalability review
Chemical Biology Probe Development
Orthogonal functionalization
Heterobifunctional probe assembly support
Cross-Coupling Methodology
Chemoselectivity challenge substrate
New catalyst/ligand benchmarking
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